N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic small molecule featuring a complex heterocyclic scaffold. Its core structure comprises an imidazo[1,2-c]quinazolin-3-one ring system substituted at position 5 with a sulfanyl-linked carbamoyl methyl group attached to a 4-methoxyphenyl moiety. The propanamide side chain at position 2 terminates in a furan-2-ylmethyl group.
Key structural features influencing its bioactivity include:
- Imidazo[1,2-c]quinazolinone core: Provides rigidity and planar aromaticity, facilitating interactions with biological targets like kinases or DNA.
- Sulfanyl-carbamoyl methyl substituent: Enhances hydrogen-bonding capacity and modulates solubility via the 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S/c1-36-18-10-8-17(9-11-18)29-24(34)16-38-27-31-21-7-3-2-6-20(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-19-5-4-14-37-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAXDCUSZSQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis.
Mode of Action
This compound acts as a partial activator of the glucokinase enzyme. It interacts with the enzyme to enhance its activity, thereby increasing the metabolism of glucose.
Biological Activity
N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a furan moiety, an imidazoquinazoline core, and a methoxyphenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds related to imidazoquinazolines exhibit promising anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
In a comparative study, derivatives of imidazoquinazolines demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat cells. The presence of specific substituents on the phenyl ring was found to enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar compounds exhibit activity against a range of bacteria and fungi. For instance, compounds containing the imidazoquinazoline scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.125–8 µg/mL for certain derivatives .
Case Studies
- Study on Cytotoxicity : A recent investigation into the cytotoxic effects of imidazoquinazoline derivatives revealed that modifications at the 5-position significantly impacted their efficacy against cancer cell lines. The study highlighted the importance of hydrophobic interactions in enhancing biological activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various derivatives against common pathogens. The results indicated that compounds with furan and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interaction with specific cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial proliferation.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide. For instance, derivatives of imidazoquinazolines have shown promising results against a variety of bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound may allow it to inhibit bacterial growth effectively.
Anticancer Research
The imidazoquinazoline framework has been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds containing the imidazoquinazoline scaffold can act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cancer progression . Understanding the structure-activity relationship (SAR) can guide the design of more potent inhibitors.
Case Study 1: Antimicrobial Efficacy
In a study published in Medicinal Chemistry, derivatives of N-[(furan-2-yl)methyl]-3-[5-(sulfanyl)-3-oxo-imidazo[1,2-c]quinazolin] were tested against a panel of bacterial strains. The results indicated significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
Case Study 2: Anticancer Activity
A research article detailed the synthesis and evaluation of similar compounds for anticancer properties. The tested derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating their potential as lead compounds for further development .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. Chlorine substituents may increase lipophilicity and metabolic stability but reduce hydrogen-bonding capacity .
- Positional Isomerism : The 3-methoxyphenyl variant () demonstrates how methoxy positioning influences steric and electronic interactions. Meta-substitution may reduce planarity compared to para-substitution, affecting binding to flat enzymatic pockets .
- Terminal Group Variations : Replacing the furan-2-ylmethyl group with a cyclohexyl moiety () significantly increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Bioactivity and Pharmacological Profiling
- Kinase Inhibition : Analogues like AC220 () exhibit potent FLT3 kinase inhibition (IC₅₀ < 1 nM), suggesting the imidazoquinazoline scaffold is conducive to kinase binding. The target compound’s sulfanyl-carbamoyl group may mimic ATP-binding motifs in kinases.
- Anticancer Potential: Similar compounds () show efficacy in tumor xenograft models, likely due to pro-apoptotic or anti-proliferative mechanisms.
- Antioxidant Activity: Compounds with phenylpropanoid moieties () demonstrate radical-scavenging activity, though this is less relevant to the target compound’s likely kinase-focused design.
Computational and Analytical Comparisons
- Chemical Similarity Metrics : Tanimoto and Dice indices () quantify structural overlap between the target compound and analogues. For example, the 2-chlorophenyl analogue () may have a Tanimoto score >0.8, indicating high similarity.
- Mass Spectrometry : Molecular networking () would cluster these compounds based on MS/MS fragmentation patterns, with high cosine scores (>0.9) expected due to shared core structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
